N-(3-chloro-2-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole derivative featuring a sulfur-linked acetamide moiety. Its structure comprises:
- A pyrimido[5,4-b]indole core substituted with methoxy (8-position), methyl (3- and 5-positions), and oxo (4-position) groups.
- A thioether bridge connecting the pyrimidoindole core to an acetamide group.
- An N-(3-chloro-2-methylphenyl) substituent on the acetamide nitrogen.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-12-15(23)6-5-7-16(12)24-18(28)11-31-22-25-19-14-10-13(30-4)8-9-17(14)26(2)20(19)21(29)27(22)3/h5-10H,11H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFUOAAPGGLVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a chloro-substituted phenyl group and a pyrimido-indole moiety. Its molecular formula is with a molecular weight of 472.9 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| HepG2 | 0.71 | Cell cycle arrest at S phase |
| A549 | 26.00 | Inhibition of proliferation |
| NCI-H460 | 0.67 | Inhibition of angiogenesis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, the compound showed an IC50 value of 0.71 µM against HepG2 cells, suggesting potent anticancer activity comparable to standard chemotherapeutics.
The anticancer activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase, preventing DNA replication and thus inhibiting cancer cell proliferation.
- Inhibition of Angiogenesis : By interfering with vascular endothelial growth factor (VEGF) signaling pathways, the compound may reduce tumor blood supply.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : A study reported that treatment with this compound led to a significant decrease in MCF7 cell viability and induced apoptosis through caspase activation.
- In Vivo Efficacy : In animal models bearing xenograft tumors derived from A549 cells, administration of the compound resulted in reduced tumor growth compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[5,4-b]indole derivatives and related acetamide-thioether compounds have been extensively studied for their pharmacological properties. Below is a detailed comparison based on structural features, synthesis routes, and bioactivity data from diverse sources:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence :
- Pyrimidoindole derivatives (e.g., Compounds 27, 32) exhibit TLR4 modulation due to their planar aromatic cores, which facilitate interactions with hydrophobic binding pockets . In contrast, oxadiazole-based analogs (e.g., 8g) show enzyme inhibition via hydrogen bonding with the oxadiazole sulfur and acetamide carbonyl .
Methoxy and methyl groups on the pyrimidoindole core may improve solubility and metabolic stability relative to non-substituted analogs .
Synthetic Routes :
- The target compound likely follows a synthesis pathway similar to ’s general procedure D, involving HATU-mediated coupling of a pyrimidoindole-thiol intermediate with N-(3-chloro-2-methylphenyl)chloroacetamide. Yields for such reactions typically range from 37% to 95%, depending on substituent reactivity .
Bioactivity Trends :
- Thioether-linked acetamides generally show enhanced bioactivity over ether or amine linkages due to improved metabolic resistance and binding affinity .
- Chlorinated aromatic substituents (e.g., in the target compound and Compound 41) correlate with increased potency in enzyme inhibition assays, possibly due to halogen bonding with catalytic residues .
Structural and Functional Insights from Diverse Sources
- Hydrogen Bonding Patterns : The oxo and methoxy groups in the target compound are predicted to form strong hydrogen bonds with polar residues in target proteins, as observed in crystallographic studies of similar pyrimidoindoles .
- Lipophilicity : Calculated logP values for pyrimidoindole analogs range from 2.1 to 4.3, with higher lipophilicity (e.g., from chloro and methyl groups) correlating with improved membrane permeability .
- SAR (Structure-Activity Relationship) : Substituents at the pyrimidoindole 3-position (e.g., phenyl in Compound 27 vs. methyl in the target compound) significantly alter bioactivity profiles, highlighting the importance of steric and electronic tuning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
